EINECS 240-469-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, each assigned a unique seven-digit identifier . EINECS compounds are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), requiring hazard assessments and registration with the European Chemicals Agency (ECHA) .
Properties
CAS No. |
16421-04-8 |
|---|---|
Molecular Formula |
C18H19N4NaO5 |
Molecular Weight |
394.363 |
IUPAC Name |
sodium;2-[[(4-benzamido-2,5-dimethoxyphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C18H20N4O5.Na/c1-22(11-17(23)24)21-20-14-10-15(26-2)13(9-16(14)27-3)19-18(25)12-7-5-4-6-8-12;/h4-10H,11H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1 |
InChI Key |
ASTIPCIUNSIOGR-UHFFFAOYSA-M |
SMILES |
CN(CC(=O)[O-])N=NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 240-469-0 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form the benzoylamino intermediate.
Introduction of the Triazenyl Group: The benzoylamino intermediate is then reacted with methylhydrazine under acidic conditions to introduce the triazenyl group.
Acetylation: Finally, the triazenyl compound is acetylated using acetic anhydride and sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
EINECS 240-469-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the triazenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
EINECS 240-469-0 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of EINECS 240-469-0 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Similarity
Structural comparisons of EINECS compounds often employ computational tools like the Tanimoto index based on PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs . For example:
- REACH Annex VI Table 3.1 compounds (labeled set) were used to cover 33,000 EINECS chemicals via similarity networks, demonstrating that 1,387 labeled compounds could predict properties for ~24× more substances .
- Atom-centered fragment (ACF) analysis reveals that while some EINECS compounds share physicochemical properties with bioactive substances (e.g., ERGO reference compounds), structural uniqueness persists. For instance, 82% of ERGO compounds align structurally with EINECS, but others (e.g., DON, BDE47) exhibit distinct features .
Table 1: Structural Comparison Metrics
Physicochemical Properties
Physicochemical domains (e.g., hydrophobicity, bioavailability) are critical for hazard assessments. Key findings include:
- ERGO vs. EINECS : ERGO compounds overlap significantly with EINECS in bioavailability-related properties (e.g., log P, solubility), but edge cases exist where properties exceed typical ranges .
- QSAR Models: Substituted mononitrobenzenes and chlorinated alkanes were modeled using log Kow (octanol-water partition coefficient) to predict acute toxicity, covering 0.7% of EINECS chemicals .
Table 2: Physicochemical Property Ranges
Toxicological Profiles
Toxicity predictions leverage high-throughput screening and QSAR models:
Table 3: Toxicity Prediction Accuracy
| Compound Class | Endpoint | Coverage (%) | Accuracy (%) |
|---|---|---|---|
| Substituted Nitrobenzenes | Acute toxicity (fish) | 0.7 | 85–90 |
| Chlorinated Alkanes | Immobilization (daphnids) | 0.7 | 80–85 |
Key Challenges and Considerations
- Structural vs. Physicochemical Domains : Compounds with overlapping physicochemical properties (e.g., log Kow) may diverge structurally, leading to unpredictable bioactivity .
- Coverage Limitations : Only 54% of EINECS chemicals are classifiable into QSAR-ready groups, leaving gaps for complex mixtures (e.g., botanical extracts) .
Q & A
Q. How can I develop a predictive model for this compound’s reactivity under non-ambient conditions?
- Methodological Answer :
- Train machine learning models (e.g., Gaussian processes) on high-throughput experimental data (temperature, pressure, solvent dielectric constant).
- Validate with ab initio molecular dynamics simulations.
- Quantify uncertainty via Monte Carlo sampling and report confidence intervals .
Data Management & Reporting
Q. What criteria ensure ethical data sharing for studies involving this compound?
Q. How should I address outliers in datasets measuring this compound’s adsorption kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
